molecular formula C23H17Cl2F3N2O2S B12417324 MRGPRX1 agonist 4

MRGPRX1 agonist 4

Cat. No.: B12417324
M. Wt: 513.4 g/mol
InChI Key: VNOJQHCKVSWTKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MRGPRX1 agonist 4 is an orally active, positive allosteric modulator (PAM) of the Mas-related G protein-coupled receptor X1 (MRGPRX1), a primate-specific receptor expressed in sensory neurons. It exhibits high potency (EC50 = 0.1 μM) and selectivity for MRGPRX1 over other MRGPRX subtypes (e.g., MRGPRX2–4) and opioid receptors . Preclinical studies demonstrate its efficacy in alleviating neuropathic pain in humanized MRGPRX1 mouse models, with favorable metabolic stability and oral bioavailability . Unlike orthosteric agonists, this compound enhances receptor activation by binding to an allosteric site, preserving endogenous ligand signaling while minimizing off-target effects .

Preparation Methods

The synthesis of MRGPRX1 agonist 4 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

MRGPRX1 agonist 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Structural Insights

Recent studies using cryo-electron microscopy have provided insights into the structural basis of MRGPRX1 activation. For instance, the binding of synthetic agonists such as compound 16 (a close relative to MRGPRX1 agonist 4) has demonstrated high potency and selectivity towards MRGPRX1 over other receptors, including opioid receptors. This selectivity is crucial for minimizing side effects typically associated with broader-spectrum analgesics .

Clinical Relevance

This compound is being investigated for its potential to treat various types of chronic pain conditions, including neuropathic pain. Preclinical studies indicate that activation of MRGPRX1 can provide effective pain relief without inducing itch, a significant advantage over existing treatments that often exacerbate this symptom .

Case Studies

  • Neuropathic Pain Models : In rodent models, MRGPRX1 agonists have shown promise in alleviating pain associated with nerve injury while avoiding the activation of reward pathways, thus reducing the risk of abuse potential .
  • Chronic Itch : Research has indicated that MRGPRX1 plays a role in mediating itch induced by certain drugs, such as chloroquine. By targeting this receptor with specific agonists, it may be possible to mitigate drug-induced itching effectively .

Drug Development

Despite the promising data surrounding this compound, there are currently no commercial drugs targeting this receptor. Ongoing research aims to optimize the pharmacological profiles of these compounds to enhance their efficacy and safety profiles. The development of positive allosteric modulators (PAMs) for MRGPRX1 is also being explored as a means to fine-tune receptor activity without overstimulation .

Research Initiatives

Significant funding from initiatives like the NIH HEAL Initiative is supporting preclinical development efforts aimed at bringing MRGPRX1-targeting drugs closer to clinical application. These efforts include optimizing lead compounds and conducting IND-enabling studies to assess safety and efficacy in human trials .

Mechanism of Action

MRGPRX1 agonist 4 exerts its effects by binding to the MRGPRX1 receptor, a G protein-coupled receptor primarily expressed in primary sensory neurons. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways involving G proteins. This activation results in the modulation of itch and pain signaling pathways, providing relief from chronic itch and neuropathic pain .

Comparison with Similar Compounds

The pharmacological landscape of MRGPRX1-targeting compounds includes synthetic small molecules and endogenous peptides. Below is a comparative analysis of key candidates:

Table 1: Comparative Analysis of MRGPRX1-Targeting Compounds

Compound Type EC50/IC50 Selectivity Profile Structure Oral Bioavailability Key Findings References
MRGPRX1 agonist 4 PAM 0.1 μM Selective for MRGPRX1 Small molecule Yes Improves neuropathic pain in mice; high metabolic stability
MRGPRX1 agonist 1 Orthosteric agonist 50 nM No activity on MRGPRC11 Small molecule Not reported High potency but lacks allosteric modulation
Compound 16 Orthosteric agonist High potency* Selective for MRGPRX1 over MRGPRXs/opioids Small molecule Partial (spinal cord) Cryo-EM structure resolved; binds unique orthosteric pocket
BAM8-22 Peptide agonist Not quantified Activates MRGPRX1 and MRGPRC11 Peptide No Endogenous ligand; induces Gq/Gi coupling
CNF-Tx2 Peptide agonist Not quantified Activates MRGPRX1 and MRGPRX2 Peptide No Itch-inducing conopeptide; binds via RF/RY motif

Key Comparative Insights

Mechanism of Action this compound (PAM) enhances receptor activation without competing with orthosteric ligands, offering a complementary approach to endogenous signaling . Compound 16 and MRGPRX1 agonist 1 are orthosteric agonists, directly activating the receptor. Compound 16’s binding mode, revealed via cryo-EM, shows interactions with variable residues in the orthosteric pocket (e.g., F2376.56), explaining its selectivity over MRGPRX2/X4 .

Selectivity

  • Synthetic small molecules (e.g., Compound 16, agonist 4) exhibit superior selectivity over peptides like BAM8-22 and CNF-Tx2 , which cross-activate MRGPRX2 or MRGPRC11 .
  • This compound avoids opioid receptor cross-reactivity, a critical advantage over traditional analgesics .

Pharmacokinetics

  • This compound and Compound 16 are orally bioavailable, unlike peptide agonists .
  • Compound 16 demonstrates preferential distribution to the spinal cord, enhancing its utility in central pain modulation .

Structural Insights

  • Cryo-EM studies of Compound 16 bound to MRGPRX1 highlight a shallow orthosteric pocket with unique hydrophobic interactions (e.g., Y1063.36, F2326.51), distinguishing it from opioid receptors .
  • BAM8-22 engages MRGPRX1 via a conserved "RF/RY" motif but induces divergent G-protein coupling (Gi vs. Gq) depending on ligand conformation .

Biological Activity

MRGPRX1, a member of the Mas-related G protein-coupled receptors (GPCRs), plays a crucial role in mediating itch sensation and pain. The exploration of MRGPRX1 agonists, particularly MRGPRX1 agonist 4 , has gained attention due to its potential therapeutic applications in treating chronic itch and pain without the side effects associated with traditional opioid medications. This article delves into the biological activity of this compound, supported by structural studies, signaling pathways, and case studies.

MRGPRX1 is primarily expressed in primary sensory neurons and is activated by various endogenous peptides, such as BAM8-22. Upon activation, MRGPRX1 couples with G proteins, particularly Gq and Gi, leading to downstream signaling cascades that mediate itch and pain responses.

Structure-Activity Relationship

Recent studies have utilized cryo-electron microscopy (cryo-EM) to elucidate the structure of MRGPRX1 in complex with various agonists. For instance, this compound has been shown to stabilize the receptor in an active conformation, facilitating its interaction with G proteins .

Biological Activity Data

CompoundEC50 (μM)SelectivityTarget Receptor
This compound0.1HighMRGPRX1
Compound 160.05Very HighMRGPRX1

The potency of this compound is notable, with an effective concentration (EC50) of approximately 0.1 μM , indicating strong activity at low concentrations . Comparatively, another potent agonist, compound 16, exhibits an even lower EC50 of 0.05 μM , showcasing its higher selectivity towards MRGPRX1 over other receptors .

Case Studies

Case Study 1: Pain Relief in Animal Models
In a study involving mice, this compound demonstrated significant analgesic effects comparable to those observed with traditional opioids but without the associated side effects such as addiction or tolerance. The compound was administered intrathecally, targeting spinal cord receptors where MRGPRX1 is predominantly expressed .

Case Study 2: Itch Modulation
Another investigation focused on the ability of this compound to modulate itch responses induced by histamine. In this study, mice treated with the agonist showed reduced scratching behavior compared to control groups, suggesting its efficacy in treating pruritus .

Research Findings

Research indicates that mutations in specific residues within the orthosteric pocket of MRGPRX1 can significantly affect ligand binding and receptor activation. For example, mutations at positions E157 and D177 have been shown to reduce or abolish activation by various peptides including BAM8-22 . This highlights the importance of understanding receptor-ligand interactions for optimizing agonist design.

Q & A

Basic Research Questions

Q. What is the pharmacological profile of MRGPRX1 agonist 4, and how does its potency compare to other MRGPRX1 agonists?

this compound is a potent, orally bioavailable positive allosteric modulator of MRGPRX1 with an EC50 of 0.1 μM. It demonstrates selectivity for MRGPRX1 over other MRGPR subtypes and opioid receptors, critical for avoiding off-target effects in pain and itch studies . Comparatively, MRGPRX1 agonist 1 (EC50: 50 nM) shows higher potency but lacks oral bioavailability, while MRGPRX1 agonist 3 (EC50: 0.22 μM) is less potent . Methodologically, dose-response curves using Bioluminescence Resonance Energy Transfer (BRET) or HTRF IP-One assays are recommended to validate agonist activity and selectivity .

Q. What experimental models are suitable for evaluating this compound in neuropathic pain?

Preclinical neuropathic pain models (e.g., chronic constriction injury or spinal nerve ligation in rodents) are standard. However, this compound’s species specificity must be considered: it activates human MRGPRX1 but not mouse orthologs (MrgprA3/C11) . To address this, humanized MRGPRX1 transgenic mice or ex vivo human dorsal root ganglion (DRG) neuron cultures (co-expressing TRPV1/TRPA1) are preferred for translational relevance .

Q. How does this compound modulate downstream signaling pathways?

MRGPRX1 couples primarily to Gq proteins, triggering phospholipase C (PLC) activation, IP3 production, and calcium release. However, cross-talk with TRPV1/TRPA1 channels (involved in pain/itch) complicates signaling. For mechanistic studies, use Gq-specific inhibitors (e.g., YM-254890) or CRISPR-edited HEK293 cells expressing MRGPRX1-Gα15 chimeras to isolate pathways .

Advanced Research Questions

Q. How can structural insights from cryo-EM studies inform the optimization of this compound?

Cryo-EM structures of MRGPRX1 bound to agonists (e.g., compound 16) reveal a shallow orthosteric pocket with unique residues (e.g., Y99<sup>3.29</sup>, F237<sup>6.56</sup>) critical for ligand recognition . Molecular docking and mutagenesis (e.g., alanine scanning of TM6 residues) can identify key interactions for this compound’s binding. Comparative analysis with inactive-state structures (e.g., μ-opioid receptor) may guide allosteric modulator design .

Q. How should researchers resolve contradictory data on MRGPRX1’s dual role in itch and pain?

MRGPRX1 activation can inhibit pain (via spinal Gq signaling) but induce itch (via peripheral TRPA1). To dissect these roles:

  • Use conditional knockout mice (e.g., DRG-specific Mrgprx1 deletion) to isolate peripheral vs. central effects .
  • Pair agonist 4 with TRPA1 antagonists (e.g., HC-030031) in behavioral assays (e.g., cheek injection for itch, von Frey test for pain) .

Q. What experimental controls are critical when studying MRGPRX1 heteromers (e.g., with μ-opioid receptors)?

MRGPRX1-μOR heteromers exhibit biased signaling (e.g., Gq dominance over Gi/o). Controls include:

  • siRNA knockdown of MRGPRX1 to restore μOR signaling in co-expressing cells .
  • BRET/FRET assays to confirm heteromer formation and ligand-induced conformational changes .

Q. How can species-specific differences in MRGPRX1 activation impact translational research?

Human MRGPRX1 has <30% homology with mouse MrgprA3/C11, leading to agonist selectivity mismatches (e.g., compound 16 activates human MRGPRX1 but not mouse orthologs) . Solutions include:

  • Human DRG neuron cultures or induced pluripotent stem cell (iPSC)-derived sensory neurons .
  • Transgenic mice expressing human MRGPRX1 under DRG-specific promoters .

Q. Methodological Guidelines

Q. What assays are recommended for validating this compound’s selectivity?

  • Primary Assays : BRET or HTRF IP-One assays using MRGPRX1-Gα15 HEK293 cells .
  • Counter-Screens : Test against MRGPRX2/X4 and opioid receptors (e.g., μOR/κOR) using calcium flux assays .
  • In Vivo: Scratching behavior assays in humanized mice (itch) and spared nerve injury models (pain) .

Q. How should researchers address metabolic stability and pharmacokinetics in preclinical studies?

  • Use liver microsome stability assays (human/mouse) to assess agonist 4’s half-life .
  • Oral bioavailability can be confirmed via LC-MS quantification of plasma concentrations post-administration in rodents .

Properties

Molecular Formula

C23H17Cl2F3N2O2S

Molecular Weight

513.4 g/mol

IUPAC Name

6-tert-butyl-5-(3,4-dichlorophenyl)-4-[2-(trifluoromethoxy)phenoxy]thieno[2,3-d]pyrimidine

InChI

InChI=1S/C23H17Cl2F3N2O2S/c1-22(2,3)19-17(12-8-9-13(24)14(25)10-12)18-20(29-11-30-21(18)33-19)31-15-6-4-5-7-16(15)32-23(26,27)28/h4-11H,1-3H3

InChI Key

VNOJQHCKVSWTKW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C2=C(N=CN=C2S1)OC3=CC=CC=C3OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.